

An In-depth Technical Guide on the Physicochemical Properties of Piperonylonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperonylonitrile*

Cat. No.: *B116396*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **piperonylonitrile**, a versatile chemical intermediate. The document presents collated data from various sources, outlines standardized experimental methodologies for the determination of these physical constants, and includes a visual representation of the general experimental workflow.

Physicochemical Data of Piperonylonitrile

Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is a white to light-colored crystalline powder.^[1] Its key physical properties are summarized in the table below, providing a consolidated view of its fundamental characteristics.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ NO ₂	[1][2][3]
Molecular Weight	147.13 g/mol	[1][2][4]
Melting Point	91-93 °C	[5][6][7]
93-95 °C	[1]	
94-97 °C	[4][8]	
Boiling Point	257.3 ± 29.0 °C (at 760 mmHg)	[4][8]
~267.22 °C (estimate)	[5][6]	
Appearance	White to light red to green crystalline powder	[1]
White to beige crystalline powder or needles	[4][7][8]	
Density	~1.3 g/cm ³	[4][8]

Experimental Protocols

While specific experimental details for the determination of **piperonylonitrile**'s melting and boiling points are not extensively published, standardized methodologies are routinely employed for such characterizations of crystalline organic compounds.

Melting Point Determination

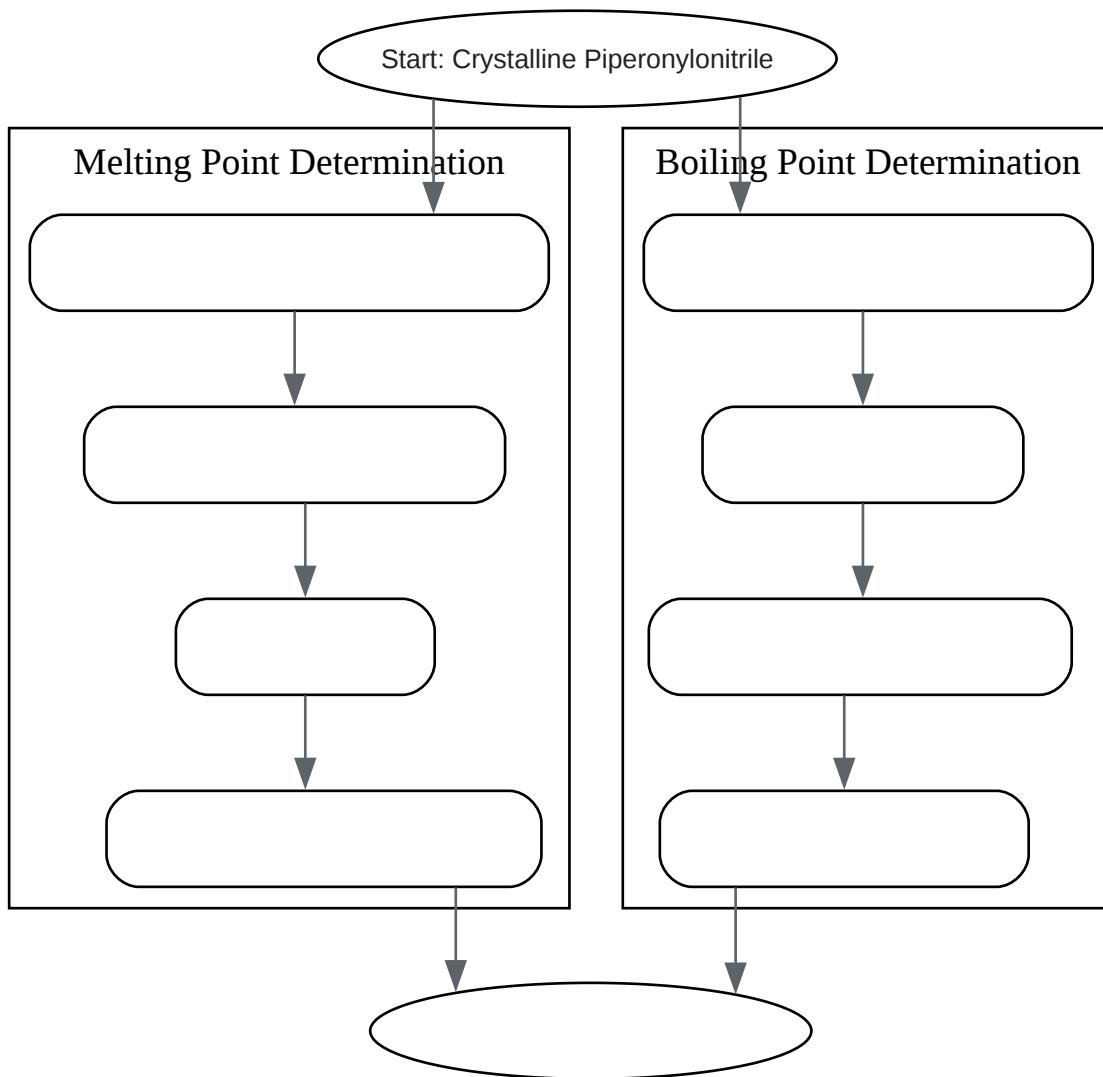
The melting point of a crystalline solid is a critical indicator of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction. A common and reliable method is the use of a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of dry **piperonylonitrile** powder is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination


The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling-point solids like **piperonylonitrile**, the determination is typically carried out at reduced pressure to prevent decomposition, and the result is then extrapolated to atmospheric pressure.

Methodology (Siwoloboff's Method):

- Sample Preparation: A small amount of **piperonylonitrile** is placed in a small test tube (fusion tube).
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.
- Boiling Point Reading: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a solid organic compound like **piperonylonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Piperonylonitrile | CymitQuimica [cymitquimica.com]
- 3. Piperonylonitrile [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Piperonylonitrile | 4421-09-4 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Piperonylonitrile | 4421-09-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Piperonylonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116396#melting-and-boiling-points-of-piperonylonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com